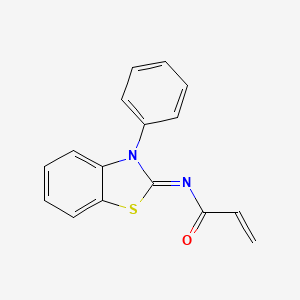

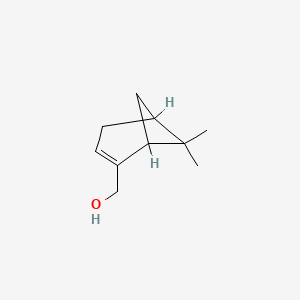

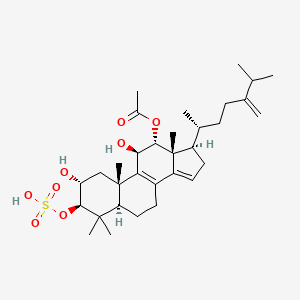

![molecular formula C21H20ClN3O3 B1201830 4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)

4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one is a pyrroline.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques and Chemical Reactions A range of chemical synthesis techniques and reactions involving compounds structurally similar to 4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one have been documented. For instance, Machado et al. (2011) highlighted the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through ultrasound irradiation, emphasizing significant reduction in reaction times and high regioselectivity. Similarly, Khalifa et al. (2017) synthesized novel compounds by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various phenyl ethanones and cyanoacetate or malononitrile, indicating the diversity of synthetic pathways for related compounds (Machado et al., 2011), (Khalifa et al., 2017).

Molecular Docking and Computational Studies The use of molecular docking and computational techniques to understand the interaction and behavior of such compounds is evident. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally related compound, providing insights into molecular parameters like bond lengths, angles, and intramolecular charge transfers. This underscores the importance of computational methods in comprehending the molecular properties and potential pharmaceutical interactions of such compounds (Viji et al., 2020).

Biological Activities and Applications

Anticancer and Antimicrobial Properties Studies have demonstrated the potential biological activities of compounds closely related to this compound. Katariya et al. (2021) synthesized biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, revealing significant anticancer and antimicrobial activities. This suggests potential pharmaceutical applications for structurally similar compounds in combating various diseases (Katariya et al., 2021).

Corrosion Inhibition In addition to biological activities, some compounds sharing structural features have shown utility as corrosion inhibitors. Yadav et al. (2016) investigated two pyranopyrazole derivatives as inhibitors for mild steel corrosion, revealing significant inhibition efficiencies. Such applications highlight the potential industrial and practical applications of these compounds in protecting metals from corrosive environments (Yadav et al., 2016).

Propriétés

Formule moléculaire |

C21H20ClN3O3 |

|---|---|

Poids moléculaire |

397.9 g/mol |

Nom IUPAC |

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |

InChI |

InChI=1S/C21H20ClN3O3/c1-28-11-5-10-25-20(13-6-4-7-14(22)12-13)17-18(23-24-19(17)21(25)27)15-8-2-3-9-16(15)26/h2-4,6-9,12,20,26H,5,10-11H2,1H3,(H,23,24) |

Clé InChI |

LGWWGJBLIPVTTH-UHFFFAOYSA-N |

SMILES canonique |

COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

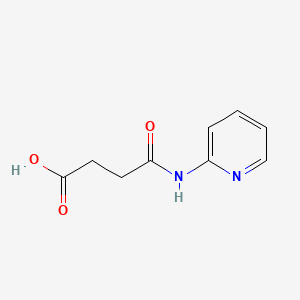

![9,11,23,25,35,37,49,51-Octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone](/img/structure/B1201758.png)

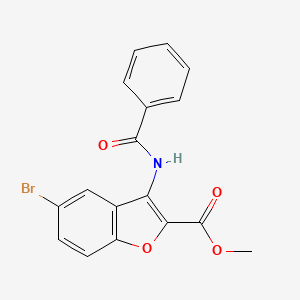

![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)

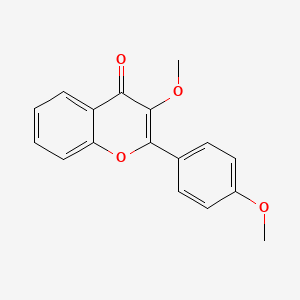

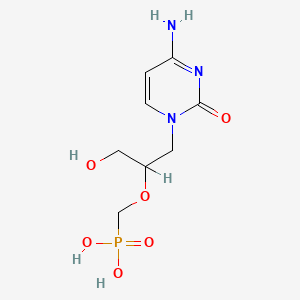

![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolane-3,4-diol](/img/structure/B1201762.png)